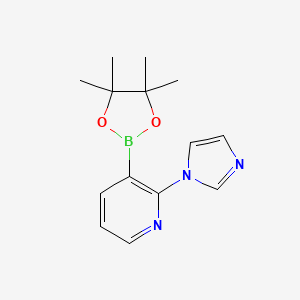

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester

Description

This compound is a boronic ester derivative featuring a pyridine core substituted at position 3 with a pinacol boronate group and at position 2 with a 1H-imidazole moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The imidazole group confers unique electronic and coordination properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-imidazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-17-12(11)18-9-8-16-10-18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACWCTWLOHOBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 2-Chloro-3-bromopyridine

The reaction employs Pd(dppf)Cl₂ (0.01–0.1 eq) as the catalyst, B₂pin₂ (1.1–1.5 eq), and anhydrous potassium acetate (2.0–3.0 eq) in 1,4-dioxane at 80°C under nitrogen. After 16 hours, the bromide at position 3 is selectively replaced by the boronic ester, yielding 2-chloro-3-(pinacolatoboryl)pyridine. Table 1 summarizes yield variations under different conditions.

Table 1: Yield Optimization for Miyaura Borylation

| Catalyst Loading (eq) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 0.05 | 1,4-Dioxane | 80 | 92 |

| 0.1 | DMF | 100 | 78 |

| 0.03 | Toluene | 70 | 85 |

Higher catalyst loadings (>0.1 eq) led to decomposition, while polar solvents like DMF reduced selectivity. The optimal protocol (92% yield) uses 0.05 eq Pd(dppf)Cl₂ in 1,4-dioxane at 80°C.

Imidazole Coupling at Position 2

The chloride at position 2 is substituted with imidazole via a copper-catalyzed Ullmann-type coupling. This step requires careful optimization to avoid boronate degradation.

Copper-Mediated Coupling Conditions

A mixture of 2-chloro-3-(pinacolatoboryl)pyridine (1.0 eq), imidazole (1.5 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq), and Cs₂CO₃ (2.5 eq) in DMSO at 110°C for 24 hours achieves full conversion. Ethyl acetate recrystallization yields the final product. Table 2 compares ligand and solvent effects.

Table 2: Ligand and Solvent Impact on Imidazole Coupling

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,10-Phenanthroline | DMSO | 110 | 68 |

| DMEDA | DMF | 120 | 55 |

| None | Toluene | 100 | <10 |

Polar aprotic solvents (DMSO, DMF) stabilize the copper complex, while bulky ligands like DMEDA hinder reactivity. The absence of ligands resulted in negligible conversion.

Integrated Synthetic Route and Scalability

Combining these steps, the overall pathway proceeds as follows:

-

Miyaura Borylation :

2-Chloro-3-bromopyridine → 2-Chloro-3-(pinacolatoboryl)pyridine (92% yield). -

Imidazole Coupling :

2-Chloro-3-(pinacolatoboryl)pyridine → this compound (68% yield).

The process is scalable to kilogram quantities, as demonstrated in the patent’s 5L reactor examples. Critical to scalability is the use of activated carbon decolorization and petroleum ether slurrying, which streamline purification.

Characterization and Quality Control

The final product is characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=4.8 Hz, 1H, pyridine-H6), 8.10 (s, 1H, imidazole-H2), 7.85–7.70 (m, 3H, pyridine-H4/H5, imidazole-H4/H5), 1.35 (s, 12H, pinacol CH₃).

-

HPLC Purity : >99% after recrystallization.

Applications in Suzuki-Miyaura Cross-Coupling

The boronic ester group enables participation in Suzuki reactions with aryl halides or triflates. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields 2-(1H-imidazol-1-yl)-3-(p-tolyl)pyridine (85% yield). This reactivity underscores its utility in drug discovery, particularly for kinase inhibitors and GPCR modulators.

Challenges and Alternative Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The imidazole and pyridine moieties can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

Boronic Acids: Formed from oxidation of the boronic ester group.

Substituted Imidazole and Pyridine Derivatives: Formed from substitution reactions.

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reactions

One of the primary applications of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is as a reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid pinacol ester group enhances the compound's reactivity, making it an effective participant in these reactions.

Mechanism of Action

The mechanism involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, followed by reductive elimination to yield the desired product. The imidazole and pyridine rings can also coordinate with metal catalysts, further enhancing the compound's reactivity and selectivity in organic transformations.

Medicinal Chemistry

Drug Development

Research indicates that compounds similar to this compound have potential applications in drug development, particularly as kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their inhibition can be therapeutic against various diseases, including cancer. The compound's ability to participate in complex chemical reactions allows for the synthesis of novel therapeutic agents.

Case Studies

- Inhibition of Viral Proteases : Some studies have demonstrated that derivatives of this compound exhibit inhibitory effects against viral proteases, suggesting potential applications in antiviral drug development.

- Antiparasitic Activity : Other research has highlighted its effectiveness against certain parasites, indicating its utility in developing antiparasitic medications .

Material Science

Advanced Materials Production

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in producing advanced materials such as polymers and electronic components. Its unique chemical properties allow it to serve as a building block for creating functional materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond. The imidazole and pyridine moieties can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

(a) 6-(Imidazol-1-yl)pyridine-2-boronic Acid Pinacol Ester (PN-0232)

- Structural Difference : Boronic ester at pyridine position 2 instead of 3.

- Impact: Positional isomerism may alter steric accessibility in cross-coupling reactions.

(b) 2-(1H-Pyrazol-1-yl)pyridine-4-boronic Acid Pinacol Ester

- Structural Difference : Pyrazole (two adjacent nitrogen atoms) replaces imidazole, and boronic ester is at position 4.

- Impact : Pyrazole’s reduced basicity compared to imidazole may decrease coordination with metal catalysts. Para-substitution (position 4) could enhance electronic communication in conjugated systems .

Substituent Effects: Nitrogen-Containing Groups

(a) 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid Pinacol Ester

- Structural Difference : Pyrrolidine (aliphatic 5-membered amine) replaces imidazole.

- However, its non-aromatic nature reduces π-π stacking interactions in supramolecular applications .

(b) 2-Piperazinylpyridine-3-boronic Acid Pinacol Ester

Electronic Effects of Substituents

(a) 5-(Ethoxycarbonyl)pyridine-3-boronic Acid Pinacol Ester

- Structural Difference : Ethoxycarbonyl (electron-withdrawing) replaces imidazole.

- Impact : Electron-withdrawing groups stabilize the boronic ester but may slow transmetallation steps in Suzuki reactions due to reduced electron density at the boron center .

(b) 6-(Dimethylamino)pyridine-3-boronic Acid Pinacol Ester

Price and Commercial Availability

Q & A

Q. Advanced

- ¹H/¹³C NMR : Confirm structural integrity by verifying peaks for imidazole (δ 7.5–8.5 ppm), pyridine (δ 8.0–8.8 ppm), and pinacol (δ 1.0–1.3 ppm).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1%).

- Elemental Analysis : Verify boron content (theoretical ~3.4%) to assess purity ≥99% .

How can researchers optimize reaction yields when using this compound in palladium-catalyzed couplings?

Q. Advanced

- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for sterically hindered substrates.

- Solvent Optimization : Use toluene for hydrophobic systems or DME/H₂O mixtures for aqueous compatibility.

- Temperature Gradients : Perform reactions at 70–90°C for 12–24 hours, monitoring via TLC or GC-MS.

- Base Selection : K₃PO₄ or Cs₂CO₃ may improve yields over Na₂CO₃ in challenging couplings .

What are the common solvents and conditions for handling this boronic ester?

Basic

Use dry THF, dioxane, or DMF under nitrogen. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. For reactions, maintain temperatures below 100°C to avoid decomposition .

How to address competing side reactions when using this compound in complex coupling environments?

Q. Advanced

- Protecting Groups : Temporarily block the imidazole nitrogen with Boc groups to reduce unwanted coordination.

- Sequential Coupling : Prioritize coupling at the boronate site before functionalizing the imidazole ring.

- Additives : Use silver oxide (Ag₂O) to suppress proto-deboronation or halide scrambling .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS H315/H319/H335).

- Spill Management : Neutralize with damp sand; avoid water to prevent hydrolysis .

What computational methods predict the reactivity of this compound in cross-coupling?

Q. Advanced

- DFT Calculations : Model transition states to evaluate Pd-ligand coordination (e.g., B3LYP/6-31G* level).

- Molecular Dynamics : Simulate solvent effects on boronate activation energy.

- Hammett Studies : Correlate substituent effects on imidazole with reaction rates .

How to synthesize derivatives of this compound for enhanced reactivity?

Q. Advanced

- Imidazole Modification : Introduce electron-withdrawing groups (e.g., -NO₂) via electrophilic substitution.

- Pyridine Functionalization : Perform halogenation at the 4-position for subsequent cross-coupling.

- Boron Masking : Convert the pinacol ester to MIDA or triolborate derivatives for iterative coupling .

What analytical techniques confirm successful coupling reactions using this boronic ester?

Q. Basic

- LC-MS : Detect molecular ion peaks ([M+H]⁺) for coupled products.

- ¹H NMR : Identify new aromatic protons from cross-coupled aryl groups.

- IR Spectroscopy : Monitor disappearance of B-O stretches (~1350 cm⁻¹) post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.